![molecular formula C6H9Cl3O2 B14506843 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol CAS No. 64968-76-9](/img/structure/B14506843.png)
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a trichlorinated butenyl group attached to an ethan-1-ol moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol typically involves the reaction of 3,4,4-trichlorobut-3-en-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorobut-3-en-2-yl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorobut-3-en-2-yl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved may include oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3,4-Dichlorobut-3-en-2-yl)oxy]ethan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]propan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]butan-1-ol
Uniqueness
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential biological activity. The ether linkage to ethan-1-ol also provides a versatile functional group for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
64968-76-9 |
|---|---|
Molekularformel |
C6H9Cl3O2 |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
2-(3,4,4-trichlorobut-3-en-2-yloxy)ethanol |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(11-3-2-10)5(7)6(8)9/h4,10H,2-3H2,1H3 |
InChI-Schlüssel |
IFMRFMLYNJSFLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C(Cl)Cl)Cl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
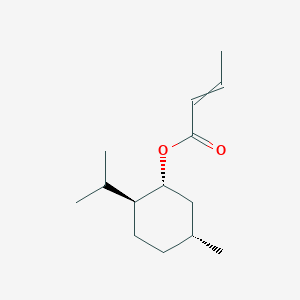
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
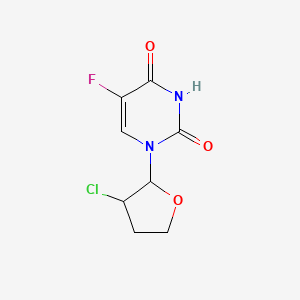
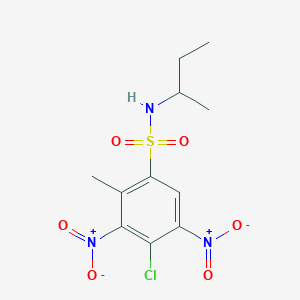
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
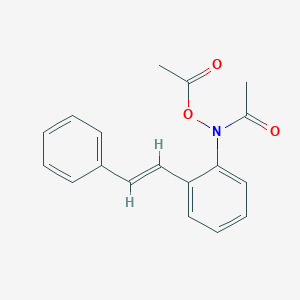
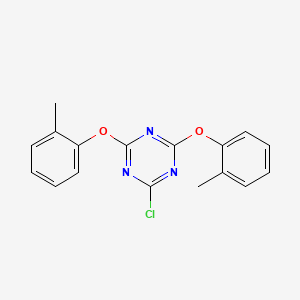
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
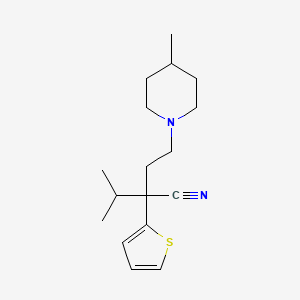
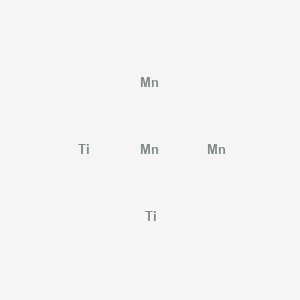

![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
